molecular formula C9H14N2 B13595349 [(2,6-Dimethylphenyl)methyl]hydrazine

[(2,6-Dimethylphenyl)methyl]hydrazine

Cat. No.: B13595349
M. Wt: 150.22 g/mol
InChI Key: LSKHNLBCCAVOJW-UHFFFAOYSA-N
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Description

[(2,6-Dimethylphenyl)methyl]hydrazine is a substituted hydrazine derivative characterized by a 2,6-dimethylphenyl group attached to a methylhydrazine backbone. This compound is structurally notable for its sterically hindered aromatic ring due to the two methyl groups in the ortho positions (2,6), which significantly influence its electronic and steric properties.

This structural feature is critical in applications requiring controlled reactivity, such as in the synthesis of chemosensors or coordination complexes .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2,6-dimethylphenyl)methylhydrazine

InChI

InChI=1S/C9H14N2/c1-7-4-3-5-8(2)9(7)6-11-10/h3-5,11H,6,10H2,1-2H3

InChI Key

LSKHNLBCCAVOJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNN

Origin of Product

United States

Preparation Methods

Preparation Methods of [(2,6-Dimethylphenyl)methyl]hydrazine

General Synthetic Strategy

The synthesis of [(2,6-Dimethylphenyl)methyl]hydrazine generally involves the nucleophilic substitution or reductive amination of 2,6-dimethyl-substituted aromatic precursors with hydrazine or hydrazine derivatives. The key step is the formation of the hydrazine moiety attached to the aromatic ring, which can be achieved by:

  • Direct reaction of 2,6-dimethylaniline with hydrazine hydrate.
  • Reduction of corresponding diazonium salts.
  • Alkylation of hydrazine with 2,6-dimethylbenzyl halides.

Among these, the reaction of 2,6-dimethylaniline with hydrazine under controlled conditions is the most common and industrially relevant method.

Specific Preparation Protocols

Reaction of 2,6-Dimethylaniline with Hydrazine Hydrate

This method involves the nucleophilic substitution of the amino group in 2,6-dimethylaniline by hydrazine hydrate, often facilitated by reducing agents or catalysts under mild temperature and pH control.

  • Catalyst : Sodium metabisulfite is frequently used as a reducing agent to promote the reaction.
  • Temperature : Controlled between 10–35 °C to optimize yield and purity.
  • pH : Maintained between 7 and 9 to stabilize intermediates and minimize side reactions.
  • Yield : High purity yields (>98%) have been reported with this method.
  • Advantages : Lower production costs and simpler reaction setup compared to traditional methods.

This method is supported by patent literature and commercial chemical suppliers, indicating its robustness and scalability.

Alkylation of Hydrazine with 2,6-Dimethylbenzyl Halides

Another approach involves the alkylation of hydrazine hydrate with 2,6-dimethylbenzyl chloride or bromide under inert atmosphere and catalytic conditions.

  • Catalysts : Sodium hydrogensulfite and paratoluenesulfonic acid sodium salt have been used effectively.
  • Reaction Conditions : Conducted under inert gas shielding to avoid oxidation, at temperatures ranging from 70 to 100 °C.
  • Reaction Time : Typically 3–5 hours.
  • Purification : The reaction mixture is subjected to fractional distillation to separate unreacted hydrazine, methanol, and the target methyl hydrazine derivative.
  • Yields : Reported yields range from 96% to 98%, with high purity products after distillation.

A detailed process for methyl hydrazine preparation (a closely related compound) demonstrates the efficiency of this catalytic alkylation under inert conditions, which can be adapted for [(2,6-Dimethylphenyl)methyl]hydrazine synthesis.

Comparative Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Conditions (°C, pH) Reaction Time (hours) Yield (%) Purity (%) Notes
Nucleophilic substitution with hydrazine 2,6-Dimethylaniline, hydrazine hydrate, sodium metabisulfite 10–35 °C, pH 7–9 2–4 >98 >98 Cost-effective, mild conditions
Alkylation of hydrazine with benzyl halide 2,6-Dimethylbenzyl chloride, sodium hydrogensulfite, paratoluenesulfonic acid sodium salt 70–100 °C, inert atmosphere 3–5 96–98 High Requires inert atmosphere, distillation needed
Reduction of diazonium salts 2,6-Dimethylaniline diazonium salt, reducing agents 0–5 °C 1–3 Moderate Moderate Sensitive to conditions, less common

Reaction Mechanisms and Considerations

Nucleophilic Substitution Mechanism

The reaction of 2,6-dimethylaniline with hydrazine hydrate proceeds via nucleophilic attack by hydrazine on the amino group, facilitated by the reducing environment provided by sodium metabisulfite. The ortho methyl groups provide steric hindrance, influencing regioselectivity and reaction rate.

Alkylation Mechanism

In the alkylation route, hydrazine acts as a nucleophile attacking the electrophilic carbon in the 2,6-dimethylbenzyl halide. The presence of sodium hydrogensulfite and paratoluenesulfonic acid sodium salt catalyzes the reaction by stabilizing intermediates and preventing side reactions. The inert atmosphere prevents oxidation of sensitive hydrazine intermediates.

Purification and Characterization

Purification Techniques

  • Fractional Distillation : Used to separate the target hydrazine derivative from methanol, unreacted hydrazine, and catalyst residues.
  • Crystallization : Sometimes employed to obtain pure solid forms.
  • Extraction : Organic solvent extraction can be utilized to remove impurities.

Characterization Methods

  • NMR Spectroscopy : Confirms the substitution pattern and hydrazine attachment.
  • HPLC : Used to determine purity, often exceeding 98%.
  • Mass Spectrometry : Confirms molecular weight and structure.
  • IR Spectroscopy : Detects characteristic N–N and aromatic C–H stretches.

Summary of Research Findings

  • The reaction of 2,6-dimethylaniline with hydrazine hydrate under sodium metabisulfite catalysis is a preferred method due to its high yield and purity.
  • Alkylation of hydrazine with 2,6-dimethylbenzyl halides under inert gas and catalytic conditions offers an alternative with comparable yields.
  • Maintaining controlled temperature and pH is critical to optimize yields and minimize side products.
  • Purification by fractional distillation and crystallization ensures high-purity products suitable for further chemical applications.
  • The presence of ortho methyl groups influences reaction kinetics and selectivity, which must be considered in process optimization.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2,6-Dimethylphenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and azines.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,6-dimethylphenyl)methyl]hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, which may inhibit enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Substituent Position and Electronic Effects

  • 2,4-Dimethylphenyl Hydrazine Hydrochloride

    • Structural Difference : Methyl groups at the 2,4 positions instead of 2,5.
    • Impact : The 2,4-dimethyl substitution reduces steric hindrance compared to the 2,6 isomer, allowing for greater conformational flexibility. This derivative is widely used in hydrazone formation for chemosensor applications, where electronic modulation by substituents enhances selectivity toward metal ions .
    • Applications : Chemosensors for detecting Cu²⁺ and Fe³⁺ ions due to improved electron-donating capacity .
  • [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine

    • Structural Difference : Chlorine and trifluoromethyl groups replace methyl substituents, introducing strong electron-withdrawing effects.
    • Impact : The electron-withdrawing groups increase acidity of the hydrazine NH groups, enhancing reactivity in azo compound formation. This compound is pivotal in dye manufacturing and materials science .
    • Applications : Synthesis of azo dyes and coordination polymers with high thermal stability .

Reactivity and Functionalization

  • 2,6-Dichlorophenylhydrazine Hydrochloride

    • Structural Difference : Chlorine substituents at the 2,6 positions.
    • Impact : The electronegative chlorine atoms increase the compound’s oxidative stability and reactivity in cyclization reactions. For example, it is used to synthesize pyrazole derivatives, which are key intermediates in pharmaceuticals .
    • Applications : Preparation of 1-(2,6-dichlorophenyl)pyrazole-3-carboxylates for antifungal agents .
  • N1-(2,6-Dimethylphenyl)hydrazine-1-carbothioamide Structural Difference: Incorporates a carbothioamide group. Impact: The thiourea moiety introduces hydrogen-bonding capability, making this derivative suitable for metal chelation and enzyme inhibition. Applications: Potential use in antitumor and antimicrobial agents due to its thiol-mediated redox activity .

Steric and Electronic Effects in Pharmaceutical Contexts

  • Piperazine Compounds with 2,6-Dimethylphenyl Residues Structural Difference: Piperazine ring replaces the hydrazine backbone. The steric bulk from methyl groups prevents undesired metabolic oxidation, improving drug half-life .

Comparative Data Table

Compound Name Substituents Electronic Effects Key Reactivity/Applications References
[(2,6-Dimethylphenyl)methyl]hydrazine 2,6-dimethylphenyl Electron-donating, steric Chemosensors, stable intermediates
2,4-Dimethylphenyl Hydrazine HCl 2,4-dimethylphenyl Moderate steric hindrance Metal ion chemosensors
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine 2,6-Cl, 4-CF₃ Electron-withdrawing Azo dyes, coordination polymers
2,6-Dichlorophenylhydrazine Hydrochloride 2,6-Cl Oxidative stability Pyrazole synthesis (antifungal agents)
N1-(2,6-Dimethylphenyl)hydrazine-1-carbothioamide 2,6-dimethylphenyl + thiourea Hydrogen-bonding capability Antimicrobial/antitumor agents

Key Research Findings

  • Steric vs. Electronic Dominance : The 2,6-dimethylphenyl group prioritizes steric effects over electronic modulation, making [(2,6-Dimethylphenyl)methyl]hydrazine less reactive in electrophilic substitutions but more stable in acidic/basic conditions compared to 2,4-dimethyl or chloro-substituted analogs .
  • Application-Specific Performance : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance reactivity in dye synthesis, while electron-donating methyl groups favor applications requiring controlled release or environmental stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(2,6-Dimethylphenyl)methyl]hydrazine, and how do substituents influence reaction yields?

  • Methodological Answer : The synthesis of arylhydrazines typically involves reacting hydrazine hydrate with halogenated aromatic precursors under controlled conditions. For [(2,6-Dimethylphenyl)methyl]hydrazine, substituting 2,6-dimethylbenzyl chloride with hydrazine hydrate in ethanol under reflux (60–80°C) is a plausible route. Yields can be optimized by adjusting reaction time, temperature, and stoichiometry. Steric hindrance from the 2,6-dimethyl groups may slow nucleophilic substitution, requiring extended reaction times compared to less hindered analogs . Purity can be verified via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection).

Q. How can structural characterization of [(2,6-Dimethylphenyl)methyl]hydrazine be performed to confirm regiochemistry and purity?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR can resolve methyl group environments (δ ~2.3 ppm for aromatic methyl) and hydrazine protons (δ ~3–5 ppm). NOESY may clarify spatial proximity of substituents.
  • IR : Confirm N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹).
  • X-ray crystallography : Resolve steric effects of 2,6-dimethyl groups and hydrogen-bonding networks. Similar hydrazines (e.g., 2,4,6-trichlorophenylhydrazine) show planar hydrazine moieties with intermolecular H-bonding .

Q. What are the key reactivity patterns of [(2,6-Dimethylphenyl)methyl]hydrazine in forming hydrazones or azo derivatives?

  • Methodological Answer : Reactivity with carbonyl compounds (e.g., aldehydes/ketones) follows standard hydrazine protocols. For hydrazone formation:

  • Dissolve the compound in ethanol, add carbonyl substrate (1:1 molar ratio), and reflux for 1–3 hours. Monitor via TLC.
  • Steric effects from 2,6-dimethyl groups may reduce reaction rates compared to unsubstituted analogs. For azo compounds, oxidative coupling (e.g., using Cu(II)) or diazonium salt intermediates can be explored .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,6-dimethyl substituents influence [(2,6-Dimethylphenyl)methyl]hydrazine’s stability and catalytic applications?

  • Methodological Answer : The electron-donating methyl groups increase aromatic ring electron density, potentially enhancing stability against oxidation. Steric hindrance may reduce aggregation in solution, as seen in analogous trichlorophenylhydrazines . For catalytic studies (e.g., asymmetric synthesis), compare kinetic data with less hindered analogs using DFT calculations to model transition states and substituent effects .

Q. What analytical strategies resolve contradictions in reported biological activity data for arylhydrazine derivatives?

  • Methodological Answer : Discrepancies may arise from purity, assay conditions, or substituent effects. Strategies include:

  • Reproducibility checks : Validate enzyme inhibition (e.g., acetylcholinesterase) using standardized protocols (pH 7.4, 37°C).
  • SAR studies : Compare IC₅₀ values of [(2,6-Dimethylphenyl)methyl]hydrazine with meta/para-substituted analogs to isolate steric vs. electronic contributions.
  • Metabolic stability assays : Use liver microsomes to assess degradation rates, as methyl groups may alter cytochrome P450 interactions .

Q. How can [(2,6-Dimethylphenyl)methyl]hydrazine be leveraged in designing enzyme-targeted probes or inhibitors?

  • Methodological Answer : Its hydrazine moiety enables covalent bonding to enzyme active sites (e.g., via Schiff base formation with pyridoxal phosphate in aminotransferases). Steps:

Synthesize a fluorescent or biotinylated derivative for tracking.

Perform kinetic assays (e.g., stopped-flow spectroscopy) to measure binding rates.

Validate specificity using knockout cell lines or competitive inhibitors.

  • Reference: Arylhydrazines like (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride show covalent enzyme modulation .

Q. What computational methods predict the environmental fate or toxicity of [(2,6-Dimethylphenyl)methyl]hydrazine?

  • Methodological Answer : Use QSAR models and molecular docking:

  • QSAR : Input physicochemical properties (logP, pKa) into EPI Suite™ to estimate biodegradation and bioaccumulation.
  • Toxicity prediction : Apply Derek Nexus or OECD Toolbox to assess mutagenicity (e.g., Ames test alerts for hydrazine analogs ).
  • Degradation pathways : Simulate hydrolysis/oxidation using Gaussian09 at the B3LYP/6-31G* level .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of [(2,6-Dimethylphenyl)methyl]hydrazine given its potential reactivity?

  • Methodological Answer :

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass to prevent oxidation.
  • Handling : Use gloveboxes for air-sensitive steps; avoid contact with oxidizing agents (e.g., HNO₃).
  • Waste disposal : Neutralize with dilute HCl before incineration.
  • Reference: Analogous hydrazines (e.g., phenylhydrazine) require strict exposure controls due to suspected mutagenicity .

Q. How can batch-to-batch variability in [(2,6-Dimethylphenyl)methyl]hydrazine synthesis be minimized for reproducible research?

  • Methodological Answer :

  • Standardize starting material purity (≥98% by HPLC).
  • Implement reaction monitoring via in-situ FTIR or Raman spectroscopy.
  • Use preparative HPLC for final purification (C18 column, MeOH/H₂O gradient).
  • Document all parameters (e.g., cooling rates, stirring speeds) for DOE (Design of Experiments) optimization .

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